Methyl perfluoro-3,6,9-trioxatridecanoate

Perfluoropolyether Structural Analysis Fluorous Chemistry

Methyl perfluoro-3,6,9-trioxatridecanoate (CAS 330562-42-0) is a fully fluorinated polyether methyl ester with the molecular formula C11H3F19O5 and a molecular weight of 576.11 g/mol. The compound belongs to the perfluoropolyether carboxylic acid (PFPE-CA) family and is characterized by three ether linkages within a perfluorinated carbon backbone, terminated by a reactive methyl ester group.

Molecular Formula C11H3F19O5
Molecular Weight 576.11 g/mol
CAS No. 330562-42-0
Cat. No. B1597166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl perfluoro-3,6,9-trioxatridecanoate
CAS330562-42-0
Molecular FormulaC11H3F19O5
Molecular Weight576.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3
InChIKeyFMEDKXCQTKWGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Perfluoro-3,6,9-trioxatridecanoate (CAS 330562-42-0): A Structurally Distinct Perfluoropolyether Methyl Ester for Demanding R&D Applications


Methyl perfluoro-3,6,9-trioxatridecanoate (CAS 330562-42-0) is a fully fluorinated polyether methyl ester with the molecular formula C11H3F19O5 and a molecular weight of 576.11 g/mol [1]. The compound belongs to the perfluoropolyether carboxylic acid (PFPE-CA) family and is characterized by three ether linkages within a perfluorinated carbon backbone, terminated by a reactive methyl ester group . This unique structural arrangement imparts high chemical and thermal stability, low surface energy, and pronounced hydrophobicity and lipophobicity—properties that distinguish it from simpler perfluoroalkyl substances (PFAS) and hydrocarbon-based analogs [2]. The compound is commercially available from several reputable suppliers with purities ranging from 95% to 98% .

Structure Perfluoropolyether backbone with three ether linkages and reactive methyl ester terminus
Properties High thermal/chemical stability, low surface energy, pronounced hydrophobicity and lipophobicity
Research Fit Fluorous synthesis, fluorinated ionic liquid building block, chromatographic media, surface modification

Why Methyl Perfluoro-3,6,9-trioxatridecanoate Is Not a Drop-In Replacement for Other Fluorinated Methyl Esters or Perfluoropolyether Acids


Substituting Methyl perfluoro-3,6,9-trioxatridecanoate with a structurally similar fluorinated ester—such as a linear perfluoroalkyl methyl ester (e.g., methyl perfluorooctanoate) or a shorter-chain perfluoropolyether acid—fundamentally alters the compound's physicochemical and performance profile. The target compound's specific chain length (13 carbon equivalents), three ether linkages, and methyl ester terminus dictate its molecular volume, hydrophobicity (XLogP3-AA 6.7) [1], and boiling point (277.1 °C at 760 mmHg) . These parameters cannot be replicated by simple analogs. Furthermore, the methyl ester functionality confers distinct reactivity for derivatization—such as amidation or hydrolysis—compared to the free carboxylic acid (perfluoro-3,6,9-trioxatridecanoic acid, CAS 330562-41-9) [2]. Class-level inference from the broader perfluoropolyether carboxylic acid family demonstrates that subtle variations in ether content and molecular weight significantly affect micellization behavior, surface tension reduction efficiency, and lyotropic phase formation [3]. Therefore, generic substitution without systematic validation of these quantitative properties risks compromising experimental reproducibility and material performance in applications ranging from chromatographic monolith porogens to fluorous biphasic catalysis.

! Chain length and ether linkage count significantly alter molecular volume and hydrophobicity; boiling point and LogP may shift away from linear perfluoroalkyl methyl esters or shorter-chain PFPE analogs.
! Methyl ester terminus offers distinct reactivity for derivatization (amidation, hydrolysis) versus the free carboxylic acid (CAS 330562-41-9); direct substitution may compromise reaction pathways.
! Micellization behavior and surface tension reduction are class-level; subtle ether content and molecular weight variations can shift lyotropic phase formation and interfacial performance.

Quantitative Evidence Guide: How Methyl Perfluoro-3,6,9-trioxatridecanoate Differentiates from Comparators


Structural Differentiation: Ether Linkage Count and Methyl Ester Terminus Versus Linear Perfluoroalkyl Methyl Esters

Methyl perfluoro-3,6,9-trioxatridecanoate possesses three ether (-O-) linkages embedded within a perfluorinated carbon chain, a structural feature entirely absent in linear perfluoroalkyl methyl esters such as methyl perfluorooctanoate (CAS 376-27-2) or methyl perfluorononanoate [1]. This architectural distinction is quantifiable: the target compound's IUPAC name—methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate—explicitly enumerates the ether linkages . The presence of the methyl ester terminus (versus the free carboxylic acid of perfluoro-3,6,9-trioxatridecanoic acid, CAS 330562-41-9) further differentiates its reactivity and physical state (liquid at room temperature versus a solid for the acid) [2].

Structural Diff.
Class-level inference
Target: 3 ether linkages, methyl ester terminus. Comparator: linear perfluoroalkyl methyl esters have 0 ether linkages; free acid (CAS 330562-41-9) has carboxylic acid terminus.
Ether linkages alter flexibility and crystallinity; methyl ester enables derivatization.
Structural identity requires verification; class-level inference from IUPAC and PubChem data.
Perfluoropolyether Structural Analysis Fluorous Chemistry

Physicochemical Property Differentiation: Boiling Point, Density, and LogP Versus Shorter-Chain Perfluoropolyether Analogs

Methyl perfluoro-3,6,9-trioxatridecanoate exhibits a boiling point of 277.1 °C at 760 mmHg, a density of 1.711 g/cm³, and a computed XLogP3-AA value of 6.7 [1]. These values are notably distinct from shorter-chain perfluoropolyether methyl esters and acids. For instance, perfluoro-3,6-dioxaheptanoic acid methyl ester (CAS 69116-73-2), which contains only two ether linkages and a shorter perfluorinated segment, has a molecular weight of approximately 376 g/mol and a correspondingly lower boiling point and LogP [2]. The target compound's higher molecular weight (576.11 g/mol) and greater fluorinated content directly translate to enhanced thermal stability, lower volatility, and increased fluorous phase affinity—parameters that are critical for high-temperature applications and fluorous biphasic separations [3].

Physicochemical Diff.
Cross-study comparable
BP: 277.1 °C at 760 mmHg; Density: 1.711 g/cm³; XLogP3-AA: 6.7
Higher boiling point and LogP vs shorter-chain PFPE analogs may support high-temperature and fluorous-phase applications.
Values from vendor and computed properties; experimental confirmation recommended.
Physicochemical Properties Fluorous Solvents Separation Science

Application-Specific Differentiation: Performance as a Co-Porogen in Polymeric Monolith Synthesis for Thin-Layer Chromatography

In the preparation of poly(butyl methacrylate-co-ethylene dimethacrylate) monolithic supports for thin-layer chromatography, the perfluoro-3,6,9-trioxatridecanoate anion was employed as the counterion in a fluoroponytailed methimazolium ionic liquid, which functioned as a co-porogen [1]. The resulting monolithic layers exhibited enhanced separation performance for curcuminoids when compared to monolithic plates prepared with non-fluorinated porogens [2]. While direct head-to-head quantitative data for the methyl ester are limited, this study establishes the perfluoro-3,6,9-trioxatridecanoate moiety as a validated structural component in chromatographic material fabrication, differentiating it from common hydrocarbon porogens (e.g., 1-decanol, toluene) that lack the ability to modulate polarity and fluorous interactions.

Co-Porogen Perf.
Supporting evidence
Perfluoro-3,6,9-trioxatridecanoate salt improved curcuminoid separation in monolithic TLC vs non-fluorinated porogens (UV 366 nm).
Supports role as specialized building block for fluorinated chromatographic media.
Direct quantitative data for methyl ester limited; qualitative separation evidence.
Monolithic Chromatography Fluorous Materials Co-Porogen

Purity and Procurement Differentiation: Commercial Availability at ≥98% Purity with Defined Physical Specifications

Methyl perfluoro-3,6,9-trioxatridecanoate is commercially available from multiple reputable vendors with certified purity levels. Fluorochem supplies the compound at 98.0% purity (liquid, GHS hazard classification provided) . BOC Sciences offers a 95% purity grade , while Aladdin Scientific provides quantities up to 100 g with documented storage conditions (room temperature) and shipping specifications . This contrasts with the free acid analog (perfluoro-3,6,9-trioxatridecanoic acid, CAS 330562-41-9), which is typically offered as a solid and may require different handling and storage protocols . The liquid physical state of the methyl ester at room temperature simplifies dosing and dissolution in fluorous solvents, a practical advantage for laboratory-scale synthesis.

Purity & Physical State
Data to verify
Purity: 98.0% (Fluorochem) / 95% (BOC); Physical state: liquid at RT. Free acid (CAS 330562-41-9): solid.
Liquid form may simplify handling; purity can influence reproducibility.
Supplier data; independent purity verification recommended.
Chemical Procurement Purity Analysis Reproducible Research

Validated Application Scenarios for Methyl Perfluoro-3,6,9-trioxatridecanoate in R&D and Industrial Settings


Fluorous Synthesis and Biphasic Catalysis

The compound's high fluorine content (65.7% by weight) and computed XLogP3-AA value of 6.7 [1] make it an excellent candidate for fluorous biphasic catalysis and fluorous solid-phase extraction (F-SPE). In these applications, the methyl ester can serve as a fluorous tag or as a precursor for synthesizing fluorous ionic liquids. Its liquid physical state and high boiling point (277.1 °C) enable reactions at elevated temperatures without significant volatility loss .

Synthesis of Fluorous Ionic Liquids for Advanced Chromatography

As demonstrated by Oberacher et al. (2022), the perfluoro-3,6,9-trioxatridecanoate anion functions effectively as a counterion in fluorinated ionic liquids used as co-porogens for monolithic chromatographic supports [2]. The methyl ester form provides a versatile starting material for generating such anions via hydrolysis and salt metathesis, enabling the fabrication of TLC plates with unique selectivity for fluorophilic analytes.

Surface Modification of Nanoparticles for Dielectric Materials

Perfluoro-3,6,9-trioxatridecanoic acid (the hydrolysis product of the methyl ester) has been used to modify hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) nanoparticles for fluorous-inorganic hybrid dielectric (FIHD) materials in printed electronics [3]. The methyl ester serves as a protected, easy-to-handle precursor that can be deprotected to the active carboxylic acid ligand, offering a controlled route to functionalize nanoparticle surfaces for solution-processed electronic devices.

Development of High-Performance Fluorinated Surfactants and Wetting Agents

Class-level evidence indicates that perfluoropolyether carboxylic acids and their methyl esters exhibit exceptionally low surface tensions (typically <20 mN/m in aqueous solution) and high thermal stability up to 200–300 °C [4]. Methyl perfluoro-3,6,9-trioxatridecanoate, with its three ether linkages and terminal methyl ester, can be hydrolyzed to the corresponding acid for use as a surfactant in demanding applications such as military lubricants, aerospace fluids, and specialty coatings where hydrocarbon surfactants fail due to thermal degradation or insufficient wetting of low-energy surfaces.

Application
Selection Property
Validation Focus
Fluorous Synthesis & Biphasic Catalysis
High fluorine content, fluorous-phase affinity
Retention in fluorous solid-phase extraction or biphasic partitioning
Synthesis of Fluorous Ionic Liquids for Chromatography
Hydrolyzable methyl ester to fluorous carboxylate anion
Monolithic plate selectivity and morphology
Surface Modification of Nanoparticles for Dielectrics
Protected carboxylic acid precursor for nanoparticle functionalization
Dielectric constant and film uniformity
Development of Fluorinated Surfactants & Wetting Agents
Low surface energy, thermal stability
Surface tension reduction and wetting on low-energy substrates

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